9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one
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Overview
Description
9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a complex organic compound that belongs to the class of benzochromeno pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of benzopyrano[2,3-b]pyridines, which have been associated with a variety of biological activities, including antihistamine, anticancer, antibacterial, hypotensive, and antiasthmatic effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one typically involves the reaction of 1H-benzo[f]chromenes with aliphatic and aromatic amines. This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and NOESY .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in the development of new antibacterial and anticancer drugs.
Industry: Could be used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
10-Methyl-12-(4-hydroxyphenyl)-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine: Exhibits greater antibacterial activity against gram-negative bacterial species than ciprofloxacin and amoxicillin.
10-Anilino-9-alkyl-12-aryl-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-ones: Prepared using microwave irradiation and show significant biological activities.
Uniqueness
9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is unique due to its trimethoxyphenyl group, which enhances its biological activity and makes it a valuable compound for further research and development .
Properties
CAS No. |
899217-81-3 |
---|---|
Molecular Formula |
C24H20N2O5 |
Molecular Weight |
416.433 |
IUPAC Name |
14-(2,3,4-trimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C24H20N2O5/c1-28-19-11-9-15(20(29-2)21(19)30-3)22-25-23(27)17-12-16-14-7-5-4-6-13(14)8-10-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27) |
InChI Key |
BZDHCEWQFPJMPK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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